N-(3,5-Dichlorophenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)13(18(2,16)17)9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFPTDSBIHPUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dichlorophenyl)-N-(methylsulfonyl)alanine, often abbreviated as N-DCMSA, is a synthetic compound with notable structural features that suggest potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
N-DCMSA is classified as a sulfonyl amino acid, characterized by the following structural components:
- Dichlorophenyl group : Contributes to hydrophobic interactions.
- Methylsulfonyl group : Enhances solubility and potential hydrogen bonding.
- Alanine backbone : Serves as a central carbon framework for interactions with biological targets.
The molecular formula of N-DCMSA is , with a molecular weight of approximately 312.16 g/mol. Its unique structure positions it as a candidate for various therapeutic applications.
The biological activity of N-DCMSA is hypothesized to involve interactions with enzymes and receptors, potentially modifying their activity and influencing biochemical pathways. The presence of functional groups suggests that N-DCMSA may engage in:
- Enzyme inhibition : Similar compounds have shown efficacy in inhibiting specific proteases.
- Receptor binding : Potential interactions with various receptors could lead to altered cellular signaling.
Case Studies
- Cysteine Protease Inhibition : Analogous compounds have shown selective inhibition across diverse cysteine proteases, suggesting that N-DCMSA may possess similar properties. This could be particularly relevant in the context of viral infections where cysteine proteases play critical roles.
- Cancer Cell Lines : Research on related sulfonamide compounds indicates potential cytotoxic effects against various cancer cell lines, including MCF-7 and SCC25. The structural similarities to N-DCMSA warrant further investigation into its efficacy against cancer cells.
- Metabolic Effects : The metabolite 3,5-dichlorophenyl methyl sulfone has been shown to induce cytochrome P450 enzymes significantly, suggesting that N-DCMSA could influence drug metabolism pathways similarly, which may have implications for pharmacokinetics and toxicity profiles in therapeutic contexts.
Future Directions
Further research is essential to elucidate the specific biological mechanisms of N-DCMSA. Suggested areas for investigation include:
- In vitro studies : Assessing the compound's effects on various cell lines to determine cytotoxicity and mechanism of action.
- In vivo studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
- Structural modifications : Exploring analogs with varied substituents to optimize biological activity and reduce potential toxicity.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The 3,5-dichlorophenyl group in the target compound contrasts with 2,6-dimethylphenyl substituents in compounds like Metalaxyl and Benalaxyl (Table 1). Meta-substitution (3,5 positions) introduces steric and electronic effects distinct from ortho-substitution (2,6 positions). For example:
- Crystal Structure: demonstrates that meta-substituted trichloro-acetamides (e.g., 3,5-Cl₂C₆H₃NH-CO-CCl₃) exhibit unique lattice constants and molecular packing compared to mono-substituted analogs. Strong electron-withdrawing groups (e.g., nitro or chloro) at meta positions reduce symmetry and increase crystal stability .
Functional Group Variations
The methylsulfonyl group distinguishes the target compound from analogs with acetyl , methoxyacetyl , or phenylacetyl groups (Table 1). Key differences include:
Halogen Substitution: Chloro vs. Fluoro
Comparisons with 3,5-difluorophenyl analogs (e.g., N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, ) highlight:
- Electronegativity : Fluorine’s higher electronegativity may enhance binding to target enzymes but reduce lipophilicity compared to chlorine.
- Bioactivity : Chlorine’s larger atomic radius could improve steric interactions with pest-specific receptors .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Meta-Substitution Advantages : The 3,5-dichlorophenyl group in the target compound may optimize binding to fungal cytochrome P450 enzymes, as seen in structurally related agrochemicals .
- Methylsulfonyl vs. Acyl Groups : Sulfonyl-containing derivatives often exhibit longer half-lives in soil compared to acetylated analogs, suggesting improved field durability .
- Halogen Effects: Chlorine’s lipophilicity likely enhances membrane penetration in pests compared to fluorine, though fluorine may reduce non-target toxicity .
Preparation Methods
Direct Sulfonylation of Alanine Derivatives
A foundational approach involves the sequential functionalization of alanine. The primary amine group of alanine is first protected or directly sulfonylated using methylsulfonyl chloride. In a typical procedure, alanine is dissolved in a polar aprotic solvent such as acetonitrile or dichloromethane, followed by the addition of methylsulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to scavenge hydrochloric acid byproducts. Reaction temperatures are maintained between 0°C and 25°C to minimize side reactions.
Subsequent introduction of the 3,5-dichlorophenyl group employs a Ullmann-type coupling reaction. Copper catalysts (e.g., CuI or CuBr) facilitate the coupling of the sulfonylated alanine with 3,5-dichloroiodobenzene under inert conditions. This step often requires elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) to achieve moderate yields (40–60%).
Key Reaction Conditions:
Condensation of Pre-Formed Sulfonamide Intermediates
An alternative strategy involves synthesizing N-(3,5-dichlorophenyl)-N-(methylsulfonyl)amine as an intermediate, followed by coupling with alanine. The intermediate is prepared by reacting 3,5-dichloroaniline with methylsulfonyl chloride in dichloromethane at reflux (40–50°C) for 6–8 hours. The resulting sulfonamide is then activated for nucleophilic substitution with alanine’s carboxylate group.
Activation of the sulfonamide’s amine group is achieved via treatment with chloroacetyl chloride, forming a reactive chloroacetamide intermediate. This intermediate undergoes nucleophilic displacement with alanine in the presence of potassium carbonate, yielding the target compound.
Optimization Insights:
-
Solvent Systems : Mixed solvents like toluene/acetonitrile (1:1 v/v) improve solubility of intermediates.
-
Temperature Control : Reactions performed at 60–70°C under oxygen bubbling enhance reaction rates.
Industrial-Scale Production Considerations
Catalytic Efficiency and Solvent Recovery
Industrial protocols prioritize catalyst recycling and solvent recovery to reduce costs. Copper catalysts are often immobilized on silica supports to facilitate reuse, while solvents like toluene are distilled and recycled post-reaction. Continuous-flow systems have been explored to minimize batch variability, though scalability remains challenging due to the exothermic nature of sulfonylation steps.
Purification and Crystallization
Crude product is purified via sequential washes with alkaline water (pH 10–12) to remove unreacted aniline derivatives, followed by recrystallization from tetrahydrofuran (THF) and n-hexane mixtures. This yields pharmaceutical-grade material with >98% purity, as verified by HPLC.
Comparative Analysis of Methodologies
Yield and Purity Trade-Offs
Direct sulfonylation offers higher initial yields (70–85%) but requires stringent temperature control to prevent racemization of the alanine chiral center. In contrast, intermediate-based routes provide better regioselectivity at the expense of additional synthetic steps, reducing overall yield to 50–65%.
Emerging Techniques and Innovations
Photo-On-Demand Phosgenation
Recent advances in photochemistry enable in situ generation of reactive intermediates. Irradiation of chloroform/acetonitrile mixtures under oxygen produces phosgene equivalents, which can directly acylated amino acids. Adapting this method for sulfonylation could streamline the synthesis, though experimental validation is pending.
Q & A
Q. What are the standard synthetic routes and purification methods for N-(3,5-Dichlorophenyl)-N-(methylsulfonyl)alanine?
Answer: The compound is synthesized via sulfonylation of N-(3,5-dichlorophenyl)alanine with methylsulfonyl chloride under basic conditions. Key steps include:
Sulfonylation : Reacting the alanine derivative with methylsulfonyl chloride in a polar aprotic solvent (e.g., chloroform) at 0–5°C to minimize side reactions .
Purification : Recrystallization from ethanol or ethanol-water mixtures to achieve high purity (>95%) .
Validation : Purity is confirmed via melting point consistency and spectroscopic methods (IR, NMR) .
Q. How is the structural conformation of this compound characterized?
Answer: Structural characterization employs:
Q. What preliminary biological activities have been reported for this compound?
Answer:
- Nephrotoxicity : Observed in Fischer 344 rats, linked to glutathione depletion and leukotriene-mediated pathways .
- Enzyme inhibition : Structural analogs show cholinergic signaling modulation, suggesting potential neuropharmacological applications .
- Antimicrobial potential : Sulfonamide derivatives exhibit activity against Gram-positive bacteria, though direct evidence for this compound is limited .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., nephrotoxicity vs. therapeutic potential)?
Answer:
- Dose-response studies : Establish thresholds for toxicity vs. efficacy using in vitro assays (e.g., renal cell viability) and in vivo models (e.g., Sprague-Dawley rats) .
- Mechanistic deconvolution : Compare transcriptomic profiles (RNA-seq) of toxic vs. non-toxic doses to identify critical pathways .
- Species-specificity : Test cross-species reactivity using primary human renal cells versus rodent models .
Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
- Enzyme kinetics : Measure inhibition constants (Ki) via fluorometric assays (e.g., acetylcholinesterase inhibition) .
- Molecular docking : Simulate binding modes using software like AutoDock Vina, focusing on sulfonamide and dichlorophenyl motifs .
- Surface plasmon resonance (SPR) : Quantify real-time binding affinity to targets like MC5R .
Q. How is the compound’s toxicological profile systematically assessed?
Answer:
- In vitro models : Use renal proximal tubule cells (e.g., HK-2) to measure oxidative stress (ROS assays) and apoptosis (caspase-3 activation) .
- In vivo histopathology : Evaluate kidney sections from treated rodents for tubular necrosis and leukocyte infiltration .
- Biochemical markers : Quantify serum creatinine and BUN levels to assess renal dysfunction .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Synthesize analogs with halogens (e.g., fluorine) or methyl groups on the phenyl ring to enhance target affinity .
- Bioisosteric replacement : Replace the methylsulfonyl group with phosphonate or carboxylate moieties to modulate solubility and potency .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity cliffs and guide synthetic priorities .
Q. What analytical methods quantify the compound in complex matrices (e.g., biological fluids)?
Answer:
- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and detection at 254 nm .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 298 → 154) for high sensitivity in plasma or tissue homogenates .
- Validation : Ensure linearity (R² > 0.99), LOD (<10 ng/mL), and recovery (>90%) per ICH guidelines .
Q. How does crystallographic analysis inform conformational stability?
Answer:
- Single-crystal X-ray diffraction : Resolve torsional angles (e.g., C–S–N–C) to assess steric strain .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., N–H⋯O hydrogen bonds) influencing packing efficiency .
- Thermal stability : Correlate crystal lattice energy (DSC/TGA) with decomposition thresholds (>200°C) .
Q. How do in vitro and in vivo models differ in evaluating pharmacological effects?
Answer:
- In vitro : Use HEK293 cells transfected with target receptors (e.g., MC5R) to isolate direct effects .
- In vivo : Administer intraperitoneally (10–50 mg/kg) to rats, balancing bioavailability and toxicity .
- Cross-validation : Compare IC₅₀ values from cell assays with ED₅₀ in animal models to identify metabolic liabilities .
Q. What synthetic approaches enhance bioactivity while minimizing toxicity?
Answer:
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl) to the carboxyl group for targeted renal release .
- Metabolite analysis : Identify toxic intermediates (e.g., N-oxide derivatives) via liver microsome assays and block their formation .
- Co-crystallization : Improve solubility and bioavailability using cyclodextrins or co-formers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
